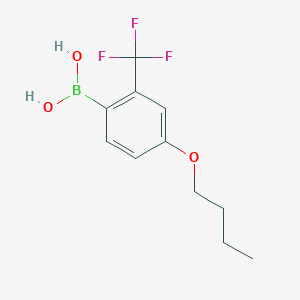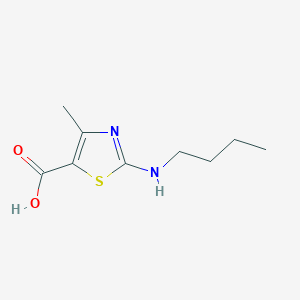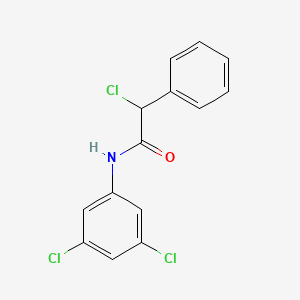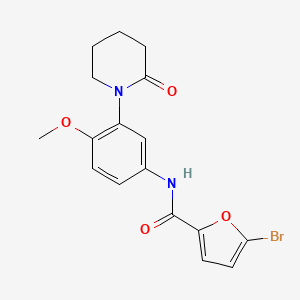
5-bromo-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-bromo-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)furan-2-carboxamide” is a complex organic molecule. It contains several functional groups, including a furan ring, a carboxamide group, a methoxy group, and a piperidinone group . These functional groups suggest that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The furan ring, in particular, is a heterocyclic compound that contains an oxygen atom, which can have significant effects on the compound’s reactivity and properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the furan ring, the carboxamide group, and the piperidinone group. For example, the furan ring is aromatic and can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the nonpolar methoxy group could impact its solubility properties .Aplicaciones Científicas De Investigación
Chemical Synthesis and Drug Design : The synthesis of compounds structurally related to 5-bromo-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)furan-2-carboxamide has been explored for their potential as antiprotozoal agents, demonstrating significant activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, which are responsible for sleeping sickness and malaria, respectively (Ismail et al., 2004). Such compounds have shown strong DNA affinities, indicating their potential in drug design for targeting parasitic infections.
Antibacterial Applications : Research on N-(4-bromophenyl)furan-2-carboxamide analogues, which share a part of the core structure with the compound , revealed in vitro antibacterial activities against drug-resistant bacteria including A. baumannii, K. pneumoniae, E. cloacae, and MRSA (Siddiqa et al., 2022). These findings highlight the potential use of structurally related compounds in developing new antibacterial agents.
Antiviral Research : Studies have also looked into heterocyclic compounds based on furan derivatives for their anti-avian influenza virus (H5N1) activity. Compounds with a furan core have shown promising antiviral properties against the H5N1 virus, suggesting the potential use of similar compounds in antiviral drug development (Flefel et al., 2012).
Antimicrobial Activity : The development of benzofuran-oxadiazole hybrids has been explored for their antimicrobial activity. These compounds, related in structure, have shown potential against various microbial strains, providing a basis for the antimicrobial application of furan derivatives (Sanjeeva et al., 2021).
Propiedades
IUPAC Name |
5-bromo-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4/c1-23-13-6-5-11(19-17(22)14-7-8-15(18)24-14)10-12(13)20-9-3-2-4-16(20)21/h5-8,10H,2-4,9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHQZVBHZQCRFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)Br)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

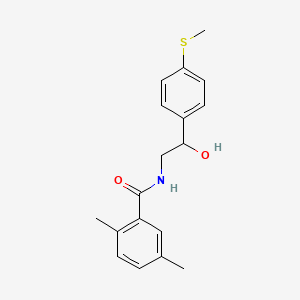
![9-(4-ethoxyphenyl)-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2809845.png)
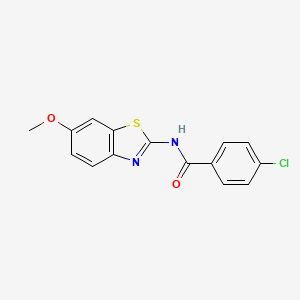
![2-Amino-4-chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B2809847.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2809848.png)
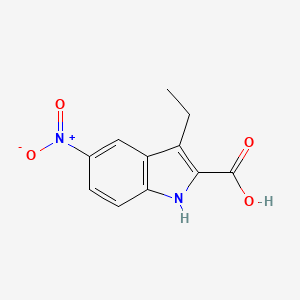
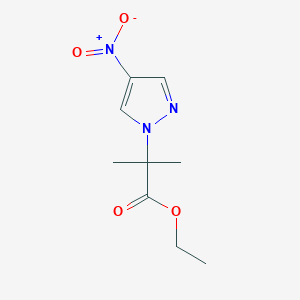
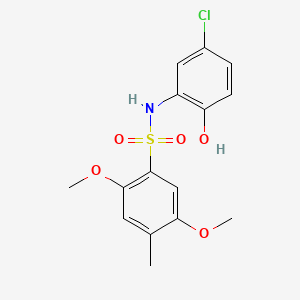
![3-[(4-bromophenyl)sulfanyl]-6-methoxy-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one](/img/structure/B2809857.png)
![N-phenethyl-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2809858.png)
